3-Oxo-3-ureidopropanoic acid

描述

Malonuric Acid is produced during degradation of sodium barbiturates.

3-oxo-3-ureidopropanoic acid is the ureido derivative of malonic acid. It derives from a malonic acid. It is a conjugate acid of a 3-oxo-3-ureidopropanoate.

生物活性

3-Oxo-3-ureidopropanoic acid, also known as ureidopropionic acid, is an important intermediate in the metabolism of pyrimidines, particularly uracil. This compound has garnered attention due to its potential biological activities and implications in various metabolic pathways. This article explores the biological activity of this compound, including its metabolic roles, enzymatic interactions, and relevance in clinical contexts.

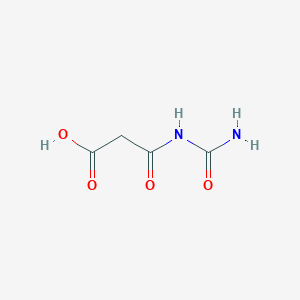

This compound is characterized by its urea functional group and a keto group adjacent to a propanoic acid moiety. Its chemical structure can be summarized as follows:

- Molecular Formula : C₄H₅N₂O₄

- Molecular Weight : 145.09 g/mol

The compound exists predominantly in its anionic form (3-oxo-3-ureidopropanoate) under physiological conditions, which influences its solubility and biological interactions .

Metabolic Pathways

This compound plays a crucial role in the metabolism of uracil. It is produced from dihydrouracil via the action of the enzyme dihydropyrimidinase and is subsequently converted to beta-alanine by beta-ureidopropionase. These reactions are part of the pyrimidine catabolism pathway, which is essential for nucleotide recycling and amino acid metabolism .

Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Gene Name | Uniprot ID |

|---|---|---|---|

| Dihydropyrimidinase | Dihydrouracil + H₂O → this compound | DPYS | Q14117 |

| Beta-Ureidopropionase | This compound + H₂O → Beta-alanine + CO₂ + NH₃ | UPB1 | Q9UBR1 |

These enzymatic pathways highlight the importance of this compound in nitrogen metabolism and amino acid synthesis .

Potential Therapeutic Applications

Research indicates that this compound may have significant implications in various health conditions:

- Pyrimidine Metabolism Disorders : Elevated levels of this compound are associated with conditions like beta-ureidopropionase deficiency, leading to metabolic disturbances and toxicity related to pyrimidine metabolism .

- Cancer Metabolism : Alterations in pyrimidine metabolism have been linked to cancer progression and treatment responses. The compound's role in nucleotide synthesis may influence tumor growth dynamics, particularly in response to chemotherapeutic agents like 5-fluorouracil .

Case Studies

A study investigating the metabolic profiles of patients with liver fibrosis revealed that metabolites related to pyrimidine metabolism, including intermediates like this compound, were significantly altered compared to healthy controls. These findings suggest that monitoring such metabolites could serve as biomarkers for disease progression and treatment efficacy .

科学研究应用

Biochemical Research Applications

Metabolic Pathways:

3-Oxo-3-ureidopropanoic acid serves as a valuable marker in studying metabolic pathways involving uracil and amino acids. It is involved in the biosynthesis of nucleotides and nucleic acids, which are essential for cellular functions and genetic material synthesis. Its role as an intermediate in uracil metabolism highlights its importance in nucleotide metabolism and related biological processes.

Enzyme Interactions:

Research indicates that this compound interacts with various enzymes and proteins that regulate metabolic pathways. These interactions can influence enzyme activity and substrate specificity, making it a critical component in studies focused on enzyme kinetics and metabolic regulation. Investigations into its binding affinities with specific receptors or enzymes could provide insights into its role within biological systems.

Pharmaceutical Development

Drug Design:

Due to its structural relationship with malonic acid, this compound is considered a significant intermediate in the synthesis of pharmaceutical compounds. Its unique combination of ureido and keto functionalities positions it as a potential candidate for developing new drugs targeting metabolic disorders or diseases related to nucleotide metabolism.

Potential Therapeutics:

The compound has been studied for its potential effects on various biological systems, possibly influencing metabolic pathways related to amino acids and nitrogen metabolism. This suggests that it may have therapeutic implications in treating conditions associated with these pathways.

Table 1: Summary of Research Findings on this compound

属性

IUPAC Name |

3-(carbamoylamino)-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUUMUFWVSUBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258771 | |

| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-07-4 | |

| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。